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dimethylethanamine

Cat. No.: B050729

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry of alane
amine complexes, compounds of significant interest for their potential applications in chemical
hydrogen storage and as reducing agents in synthetic chemistry. This document details the
thermodynamic parameters governing the formation and dissociation of these complexes,
outlines experimental and computational methodologies for their study, and presents key data
in a clear, comparative format.

Introduction

Alane (AlHs) is a simple binary hydride of aluminum that has attracted considerable attention
due to its high hydrogen content (10.1 wt%). However, the high pressures required to
regenerate alane from aluminum metal have hindered its widespread application. The
formation of Lewis acid-base adducts with amines provides a pathway to stabilize alane and
modify its thermodynamic properties, making it more amenable to practical applications. The
stability and reactivity of these alane amine complexes are governed by their thermochemistry,
specifically the enthalpy, entropy, and Gibbs free energy of formation and dissociation. A
thorough understanding of these parameters is crucial for the rational design of new materials
and reagents.
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Thermodynamics of Alane Amine Complex
Formation

The formation of an alane amine complex is an exothermic process, driven by the donation of
the lone pair of electrons from the nitrogen atom of the amine to the electron-deficient
aluminum atom of alane. The strength of this dative bond is influenced by several factors,
including the steric bulk and electronic properties of the amine.

Key Thermodynamic Parameters

» Enthalpy of Formation (AHf°): The change in enthalpy when one mole of the complex is
formed from its constituent elements in their standard states. A more negative value
indicates a more stable complex.

o Entropy of Formation (ASf°): The change in entropy upon the formation of the complex. This
value is typically negative for adduct formation, as two or more molecules combine to form a
single, more ordered species.

e Gibbs Free Energy of Formation (AGf°): The ultimate measure of thermodynamic stability,
combining enthalpy and entropy (AG = AH - TAS). A negative Gibbs free energy indicates a
spontaneous formation of the complex under standard conditions.

» Bond Dissociation Energy (BDE): The energy required to break the Al-N dative bond
homolytically. It is a direct measure of the bond strength.

Quantitative Thermochemical Data

The following tables summarize the calculated thermochemical data for a range of alane amine
complexes. These values were determined using high-level G4(MP2) computational methods,
which have been shown to provide excellent agreement with experimental results.[1][2][3][4]

Table 1: Calculated Heats of Formation (AHf°) at 298 K
for Alane Amine Monomer Complexes[1][3]
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Amine Ligand Complex AHf° (kcal/mol)
Ammonia AlH3:NHs -16.5
Methylamine AlH3:NH2CH3 -21.1
Dimethylamine AlH3-NH(CHs)2 -25.8
Trimethylamine AlH3-N(CHs)3 -30.5
Ethylamine AlH3-NH2C2Hs -25.9
Diethylamine AlH3-NH(CzHs)2 -35.2
Triethylamine AlH3-N(C2H5s)3 -44.6
Pyridine AlH3-NCsHs -10.1
Quinuclidine AlH3:NC7H13 -29.0

Table 2: Calculated Gibbs Free Energies of Formation
(AGf°) and Entropies (S°) at 298 K for Alane Amine

Monomer Complexes[1][3]

Complex AGf° (kcallmol) S° (cal/mol-K)
AlH3-NHs -3.9 71.9
AlH3-NH2CHs -6.5 81.5
AlH3-NH(CH3)2 -8.9 91.2
AlH3-N(CHs3)3 -11.1 100.8
AlH3:NH2C2Hs -10.7 91.1
AlH3-NH(CzHs)2 -17.9 110.5
AlH3-N(Cz2Hs)3 -24.8 130.0
AlH3-NCsHs 2.6 89.6
AlH3-NC7H13 -10.9 102.5
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Table 3: Calculated Al-N Bond Dissociation Enthalpies
(BDE) at 298 K[1][5]

Complex BDE (kcal/mol)
AlH3-NHs 31.8
AlH3-NH2CHs 34.1
AlH3-NH(CH3)2 36.5
AlH3-N(CHs3)s 38.9
AlH3-NH2C2Hs 34.6
AlH3-NH(C2Hs)2 37.7
AlH3-N(C2Hs)s 40.8
AlH3-NCsHs 355
AlH3-NC7H13 41.2

Experimental Protocols

The determination of the thermochemical properties of alane amine complexes involves a
combination of synthesis, characterization, and direct measurement of thermodynamic
parameters.

Synthesis of Alane Amine Complexes

A common method for the synthesis of alane amine complexes involves the direct reaction of a
tertiary amine with catalytically activated aluminum powder in a suitable solvent under a
hydrogen atmosphere.[1]

Materials:
e Aluminum powder (activated with 2 mol % Ti)
» Tertiary amine (e.g., trimethylamine, triethylamine)

e Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://pubs.acs.org/doi/10.1021/jp112258s
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e High-pressure reactor (e.g., Parr reactor)
e Hydrogen gas (high purity)
Procedure:

e In an inert atmosphere (glovebox), charge a high-pressure reactor with activated aluminum
powder, the desired tertiary amine, and the anhydrous solvent.

o Seal the reactor and purge with hydrogen gas.

e Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-120 bar).

 Stir the reaction mixture at room temperature for a specified period (e.g., 24-80 hours).

e Monitor the reaction progress by the pressure drop in the reactor.

o Upon completion, vent the reactor and handle the resulting slurry in an inert atmosphere.

e The alane amine complex can be isolated by filtration and, if soluble, by removal of the
solvent under vacuum.

Structural Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:
e Purpose: To confirm the formation of the alane adduct.

e Procedure: A small amount of the product is analyzed, typically as a solid dispersed in a KBr
pellet or as a solution.

o Key Signature: The presence of a strong Al-H stretching band in the region of 1650-1850
cm~1.[5]

Powder X-ray Diffraction (PXRD):

e Purpose: To identify the crystalline phases present in the solid product.
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e Procedure: A powdered sample is mounted on a sample holder and scanned over a range of
20 angles. The resulting diffraction pattern is compared to known patterns to identify the
crystalline structure.

Thermochemical Measurements

Calorimetry:

o Purpose: To directly measure the enthalpy of reaction or formation. Solution calorimetry is
often employed.

e Procedure:

o A known amount of the alane amine complex is dissolved in a suitable solvent inside a
calorimeter.

o The heat change associated with the dissolution or a subsequent reaction is measured.

o By designing an appropriate thermochemical cycle, the enthalpy of formation of the
complex can be determined.

Temperature-Programmed Desorption (TPD):
e Purpose: To study the thermal stability and decomposition kinetics of the complexes.
e Procedure:

o A sample of the alane amine complex is heated at a constant rate in a controlled
atmosphere (e.g., inert gas flow).

o Adetector (e.g., mass spectrometer) monitors the gases evolved as a function of
temperature.

o The temperature at which the amine and hydrogen are desorbed provides information
about the stability of the complex.

Computational Methodology
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High-level quantum chemical calculations are invaluable for predicting the thermochemical
properties of alane amine complexes, especially for species that are difficult to synthesize or

handle experimentally.
G4(MP2) Theory:
e Purpose: To obtain accurate thermochemical data (AHf°, AGf°, S°).

» Methodology: G4(MP2) is a composite method that approximates the results of a more
computationally expensive G4 calculation.[3] It involves a series of calculations at different
levels of theory and with various basis sets to extrapolate to a highly accurate energy. The
final energy is a composite of these calculations and includes corrections for zero-point
energy and other effects.[3] All calculations are typically performed using a quantum
chemistry software package like Gaussian.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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